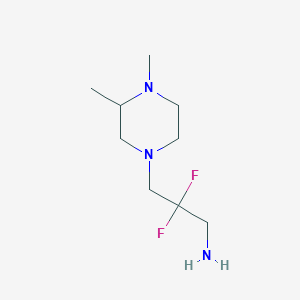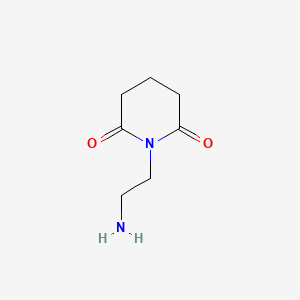![molecular formula C18H36N2O2 B13200433 tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13200433.png)
tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate typically begins with the preparation of the piperidine derivative and the tert-butyl carbamate.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves large-scale synthesis using automated reactors. The process includes continuous monitoring of reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents, low temperature.
Substitution: Various nucleophiles; conditions: polar aprotic solvents, elevated temperature.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- In biological research, this compound is used to study the effects of carbamates on enzyme activity, particularly those involved in neurotransmission.
Medicine:
- It has potential applications in the development of drugs targeting neurological disorders due to its ability to interact with specific receptors in the nervous system.
Industry:
- The compound is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Wirkmechanismus
- The mechanism of action of tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
- tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-butyl (2-piperidin-3-ylethyl)carbamate
- tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Comparison:
- While these compounds share structural similarities, such as the presence of a piperidine ring and a carbamate group, tert-butyl N-[4-ethyl-2-(piperidin-4-yl)hexyl]carbamate is unique due to its specific substitution pattern on the piperidine ring and the length of the alkyl chain. This uniqueness can influence its reactivity, biological activity, and potential applications.
Eigenschaften
Molekularformel |
C18H36N2O2 |
|---|---|
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
tert-butyl N-(4-ethyl-2-piperidin-4-ylhexyl)carbamate |
InChI |
InChI=1S/C18H36N2O2/c1-6-14(7-2)12-16(15-8-10-19-11-9-15)13-20-17(21)22-18(3,4)5/h14-16,19H,6-13H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
MXBWNMKGTJGIHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(CNC(=O)OC(C)(C)C)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


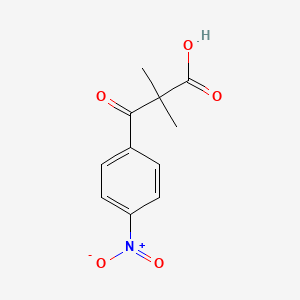
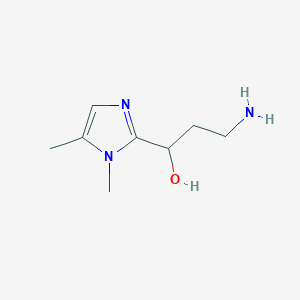
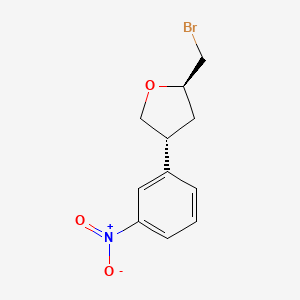
![2-[7-Ethyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13200371.png)
![4',4',6-Trifluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one](/img/structure/B13200380.png)

![[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-YL]methanol](/img/structure/B13200393.png)



![N-(4-Fluorophenyl)-2-[(propan-2-yl)amino]acetamide](/img/structure/B13200419.png)
![2-{[(3,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13200421.png)
